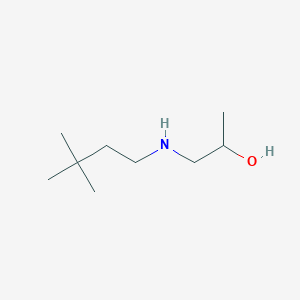![molecular formula C10H10O5 B13586593 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H10O4. It is characterized by the presence of a hydroxy group, a methoxycarbonyl group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid typically involves the reaction of 4-(methoxycarbonyl)benzaldehyde with a suitable nucleophile under controlled conditions. One common method is the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-[4-(methoxycarbonyl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(hydroxymethyl)phenyl]acetic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxyphenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
2-Methoxyphenylacetic acid: Similar structure but lacks the hydroxy group.
Phenylacetic acid: Lacks both the hydroxy and methoxycarbonyl groups.
Uniqueness: 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both the hydroxy and methoxycarbonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8,11H,1H3,(H,12,13) |
InChI Key |
GMTMPFVDKZZQMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


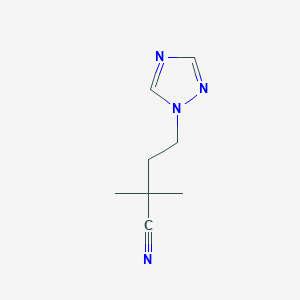
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)
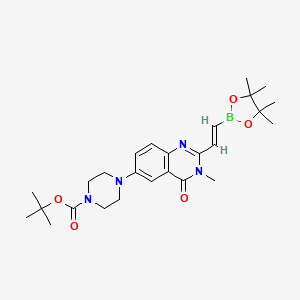
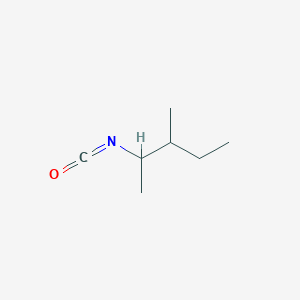
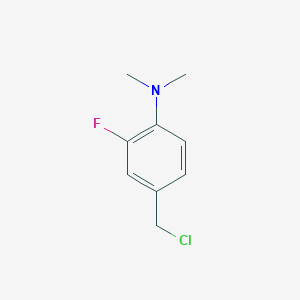
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)

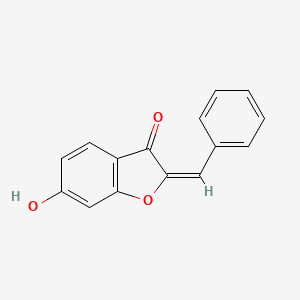
![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)

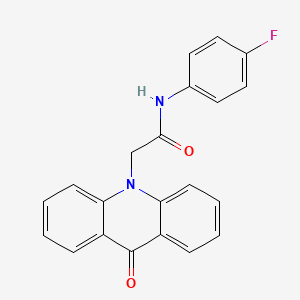
![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)

